N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinazoline core, a cyclopentyl group, and a fluorobenzylthio moiety, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, including the formation of the triazoloquinazoline core and the introduction of various substituents. Common synthetic routes include:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentyl Group: This can be achieved through alkylation reactions using cyclopentyl halides.
Attachment of the Fluorobenzylthio Moiety: This step typically involves nucleophilic substitution reactions using 4-fluorobenzyl halides and thiol reagents.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a biological probe for studying enzyme activities and protein interactions.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other triazoloquinazoline derivatives, such as:
Foretinib: A known kinase inhibitor with a similar triazoloquinazoline core.
Triazolo[4,3-a]pyridine Derivatives: These compounds also exhibit diverse biological activities, including antifungal and insecticidal properties.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have been studied for their potential as dual c-Met/VEGFR-2 inhibitors.
The unique combination of substituents in this compound contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H26FN5O2S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-cyclopentyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)20-12-9-17(22(32)27-19-5-3-4-6-19)14-21(20)31-24(30)28-29-25(31)34-15-16-7-10-18(26)11-8-16/h7-12,14,19H,2-6,13,15H2,1H3,(H,27,32) |
InChI Key |
CQSMPUAAWBKHCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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